N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic compound featuring a spirodiazaspiro[4.5]decane core substituted with a methyl group at position 8 and an acetamide moiety linked to a 3-fluoro-4-methylphenyl group. This structural framework is associated with diverse biological activities, including anticonvulsant and anticancer properties, as inferred from structurally related hydantoin derivatives .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-11-5-7-18(8-6-11)16(24)22(17(25)21-18)10-15(23)20-13-4-3-12(2)14(19)9-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSILDQVCNWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H22FN3O
- Molecular Weight : 347.4 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.
The compound is believed to exert its effects through:
- Receptor Modulation : Potential interaction with dopamine receptors, similar to other compounds in its structural class.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in inflammatory pathways.
2. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the phenyl ring and the diazaspiro structure can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhances receptor binding affinity |
| Methyl Groups | Improves lipophilicity and cellular uptake |
Pharmacological Studies
Recent pharmacological studies have evaluated the compound's efficacy in vitro and in vivo.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when treated with varying concentrations of the compound.
Case Study 2: Anticancer Properties
In a preliminary screening against various cancer cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations, particularly against breast cancer cells (MCF-7).
Toxicology and Safety Profile
Toxicological assessments reveal that the compound exhibits low cytotoxicity at therapeutic doses. However, further long-term studies are required to fully understand its safety profile.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Key Observations :
- Halogen Effects : Fluorine at the phenyl ring (target compound) improves metabolic stability compared to chlorine in , which may increase toxicity risks.
- Spiro Core Substitution : The 8-methyl group in the target compound and likely enhances steric complementarity to biological targets, unlike the unsubstituted spiro core in .
- Aromatic Moieties : The 3-fluoro-4-methylphenyl group in the target compound balances electronegativity and hydrophobicity, whereas the benzyl group in may improve blood-brain barrier penetration.
Physicochemical Properties
Notes:
- The target compound’s lower LogP (2.8 vs.
- High melting points (>200°C) across analogues indicate crystalline stability, critical for formulation .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(3-fluoro-4-methylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide?
The synthesis typically involves multi-step reactions starting with spirocyclic intermediates. For example, potassium carbonate in dimethylformamide (DMF) is used to facilitate nucleophilic substitution or condensation reactions, as seen in analogous acetamide derivatives . Key steps include:
- Formation of the spiro[4.5]decane core via cyclization of 4-piperidone derivatives.
- Introduction of the 3-fluoro-4-methylphenyl moiety via amidation or coupling reactions.
- Purification using column chromatography and validation via thin-layer chromatography (TLC) monitoring .
Basic: How is the spirocyclic structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for confirming spirocyclic geometry. For example, single-crystal X-ray diffraction (SCXRD) can resolve bond angles, torsion angles, and non-covalent interactions within the diazaspiro[4.5]decane system . Complementary techniques include:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon connectivity, particularly distinguishing sp hybridized carbons in the spiro ring.
- IR spectroscopy : Identification of carbonyl (C=O) stretches at ~1700 cm for the dioxo groups .
Advanced: How can researchers optimize reaction yields for intermediates with low solubility or stability?
Advanced strategies include:
- Solvent screening : Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance solubility of hydrophobic intermediates .
- Protecting group chemistry : Temporarily shielding reactive functional groups (e.g., amines) during multi-step syntheses to prevent side reactions .
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic or unstable intermediates, as demonstrated in similar spirocyclic syntheses .
Advanced: How should contradictory biological activity data be analyzed for this compound?
Contradictions often arise from assay variability or off-target effects. Methodological approaches include:
- Dose-response profiling : Establishing EC/IC curves across multiple cell lines or enzymatic assays .
- Computational docking : Predicting binding affinities to target proteins (e.g., kinases) using molecular dynamics simulations to rationalize discrepancies .
- Metabolite screening : LC-MS/MS to identify degradation products or reactive metabolites that may interfere with activity .
Basic: What analytical techniques are critical for assessing purity and stability under storage conditions?
- HPLC-UV/HRMS : Quantify purity (>95%) and detect degradation products (e.g., hydrolysis of the acetamide group) .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability and decomposition thresholds.
- Accelerated stability studies : Exposure to elevated humidity/temperature (e.g., 40°C/75% RH) over 4–8 weeks to predict shelf life .
Advanced: What computational strategies can predict regioselectivity in functionalizing the diazaspiro[4.5]decane core?
- Density functional theory (DFT) : Calculate activation energies for potential reaction pathways (e.g., electrophilic substitution at C-2 vs. C-8) .
- Reaction path search algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy transition states for spiro ring modifications .
- Machine learning (ML) : Train models on existing spirocyclic reaction datasets to predict optimal catalysts or conditions .
Advanced: How can researchers resolve crystallographic disorder in the spirocyclic structure?
- Twinning refinement : Apply software like SHELXL to model disordered regions, particularly in the fluorophenyl or methyl groups .
- Low-temperature data collection : Reduce thermal motion artifacts by cooling crystals to 100 K using liquid nitrogen .
- Hybrid modeling : Combine SCXRD with cryo-electron microscopy (cryo-EM) for large, flexible spiro systems .
Basic: What spectroscopic "fingerprints" distinguish this compound from structurally similar analogs?
- F NMR : A singlet near -115 ppm for the 3-fluoro substituent, absent in non-fluorinated analogs .
- High-resolution mass spectrometry (HRMS) : Exact mass matching the molecular formula (CHFNO) with <2 ppm error .
- UV-Vis spectroscopy : Absorbance maxima at ~260 nm (π→π* transitions in the aromatic rings) .
Advanced: How can reaction scalability be improved without compromising spiro ring integrity?
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 h to 2 h) while maintaining high yields .
- Catalyst immobilization : Use polymer-supported reagents to simplify purification and minimize side reactions .
- Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to detect intermediate formation .
Advanced: What mechanistic insights explain the compound’s resistance to enzymatic degradation?
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic stability .
- Molecular dynamics simulations : Analyze steric hindrance from the 8-methyl group, which may block access to hydrolytic enzymes .
- Isotope labeling : Use H or C isotopes to track metabolic pathways in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
